10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one
CAS No.:
Cat. No.: VC15796156
Molecular Formula: C12H9N3OS
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3OS |
|---|---|
| Molecular Weight | 243.29 g/mol |
| IUPAC Name | 10-methyl-2-sulfanylidenepyrimido[4,5-b]quinolin-4-one |
| Standard InChI | InChI=1S/C12H9N3OS/c1-15-9-5-3-2-4-7(9)6-8-10(15)13-12(17)14-11(8)16/h2-6H,1H3,(H,14,16,17) |
| Standard InChI Key | MCNUWKLHPNSTCA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C3C1=NC(=S)NC3=O |
Introduction
10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one is a complex heterocyclic compound belonging to the pyrimidoquinoline class. This class of compounds is renowned for its diverse biological activities and potential therapeutic applications. The compound's structure features a pyrimidine ring fused to a quinoline moiety, along with a thioxo group, which significantly influences its chemical reactivity and biological properties.
Synthesis Methods
The synthesis of 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one typically involves multi-step synthetic routes. Common methods include:
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Conventional Heating Methods: These involve reflux conditions to facilitate the formation of the pyrimidoquinoline core.
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Unconventional Methods: Techniques like ultrasound-assisted synthesis are increasingly used to enhance reaction efficiency and yield.
Biological Activities and Potential Applications
Compounds within the pyrimidoquinoline class exhibit a range of biological activities, including anticancer, antimicrobial, and potential hypoglycemic effects. The specific mechanisms underlying these activities are subjects of ongoing research.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-Amino-pyrimido[4,5-b]quinoline | Anticancer properties | Strong binding affinity |
| 5-Aryl-tetrahydropyrimido[4,5-b]quinoline | Antimicrobial activity | Diverse aryl substitutions |
| 7-Methylpyrimido[4,5-b]quinoline | Potential hypoglycemic effects | Methyl substitution |
Interaction Studies and Therapeutic Potential
Interaction studies involving 10-Methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]quinolin-4(10H)-one focus on its binding affinity with various biological targets. These studies are essential for identifying the therapeutic potential and optimizing the efficacy of this compound.
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